molecular formula C19H28O2 B2611250 (16R)-17-Hydroxy-19-norkaura-4-ene-3-one CAS No. 798558-86-8

(16R)-17-Hydroxy-19-norkaura-4-ene-3-one

Cat. No.: B2611250
CAS No.: 798558-86-8
M. Wt: 288.431
InChI Key: OUVJYKGXRDAJAR-CZAUZLFCSA-N
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Description

(16R)-17-Hydroxy-19-norkaura-4-ene-3-one is a nor-diterpene belonging to the ent-kaurane class, characterized by a hydroxyl group at position 17, a ketone at position 3, and the absence of a methyl group at position 19 (hence "nor"). It was first isolated from the roots of Coutaportla ghiesbregthiana (Rubiaceae family) and identified via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography . The compound exhibits a rigid tetracyclic skeleton typical of ent-kaurane diterpenoids but is distinguished by its 19-nor configuration and functional group arrangement. Its stereochemistry at C16 (R-configuration) and the 4-en-3-one moiety are critical to its structural identity .

Properties

IUPAC Name

(1S,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-4-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-12-15-5-8-19-9-13(14(10-19)11-20)3-4-17(19)18(15,2)7-6-16(12)21/h13-14,17,20H,3-11H2,1-2H3/t13-,14+,17+,18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVJYKGXRDAJAR-CZAUZLFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@]34C[C@@H](CC[C@H]3[C@@]2(CCC1=O)C)[C@@H](C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other ent-kaurane derivatives and nor-diterpenes to highlight structural, functional, and biosynthetic distinctions.

Table 1: Structural and Functional Comparison of (16R)-17-Hydroxy-19-norkaura-4-ene-3-one and Analogues

Compound Name Source Key Structural Features Functional Groups Analytical Confirmation Methods Reference
This compound Coutaportla ghiesbregthiana 19-nor, 17-OH, 3-ketone, Δ⁴ double bond, C16R stereochemistry Hydroxyl, ketone NMR, X-ray diffraction
(16R)-19-nor-Kaur-4-en-3-oxo-17-oic acid Coutaportla ghiesbregthiana 19-nor, 17-carboxylic acid, 3-ketone, Δ⁴ double bond, C16R stereochemistry Carboxylic acid, ketone NMR, X-ray diffraction
(16R)-16,17-Dihydroxy-ent-kaur-2-one Rubus corchorifolius ent-kaurane skeleton, 16R-OH, 17-OH, 2-ketone, intact C19 methyl group Two hydroxyls, ketone NMR, MS

Key Findings:

Functional Group Variation :

  • The target compound and its co-isolated analogue from C. ghiesbregthiana differ primarily at position 17: the former has a hydroxyl group, while the latter features a carboxylic acid . This oxidation state difference suggests divergent biosynthetic pathways or oxidative modifications post-biosynthesis.
  • Compared to the Rubus derivative, the target compound lacks hydroxylation at C16 and positions its ketone at C3 instead of C2, indicating regiochemical variability in ketone formation during biosynthesis .

Skeletal Modifications: Both C. ghiesbregthiana compounds lack the C19 methyl group (defining the "nor" classification), whereas the Rubus compound retains it, preserving the full ent-kaurane skeleton . The Δ⁴ double bond is conserved across all three compounds, suggesting its importance in stabilizing the tetracyclic framework.

Stereochemical Consistency: The C16R configuration is conserved in the C. ghiesbregthiana derivatives, underscoring stereochemical control during biosynthesis.

Crystallographic Insights: The co-crystallization of this compound with its 17-carboxylic acid analogue in C. ghiesbregthiana implies similar molecular packing properties, likely driven by hydrogen bonding between the hydroxyl/carboxylic acid groups and the ketone .

Research Implications

For example:

  • The 17-carboxylic acid group in the C. ghiesbregthiana analogue may enhance solubility in polar solvents compared to the hydroxylated parent compound .

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